molecular formula C14H11NO B13917917 4-(3-Ethynylphenoxy)aniline

4-(3-Ethynylphenoxy)aniline

Cat. No.: B13917917
M. Wt: 209.24 g/mol
InChI Key: JYIMJRNLLCDVHZ-UHFFFAOYSA-N
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Description

4-(3-Ethynylphenoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenoxy group substituted with an ethynyl group at the 3-position and an aniline group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethynylphenoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, and coupling reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethynylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Ethynylphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethynylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethynylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4-(3-Ethynylphenoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of phenoxy compounds, which are characterized by the presence of a phenolic group attached to an ether or aniline structure. The ethynyl substituent enhances its lipophilicity, potentially influencing its biological interactions. Understanding the structure-activity relationship (SAR) is crucial for predicting the compound's efficacy against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated bactericidal activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods, revealing effective concentrations that inhibit bacterial growth.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µM)Activity Type
This compoundStaphylococcus aureus10Bactericidal
This compoundEscherichia coli15Bacteriostatic
This compoundPseudomonas aeruginosa20Bactericidal

The compound's mechanism of action involves the disruption of bacterial respiration, as evidenced by MTT assays showing reduced metabolic activity in treated cultures .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary cytotoxicity screenings on various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and cervix (HeLa) cancer cells, indicated promising results.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Observations
MDA-MB-23112Moderate cytotoxicity
HCT-11615Significant inhibition of cell proliferation
HeLa18Induced apoptosis at higher concentrations

The compound exhibited IC50 values indicating significant cytotoxicity at concentrations lower than those causing toxicity to normal human cells (IC50 > 37 µM) . This selectivity suggests potential for therapeutic applications with minimized side effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenoxy and aniline moieties significantly impact the biological activity of the compound. For instance, the introduction of bulky or lipophilic groups has been associated with enhanced antimicrobial and anticancer activities. Research indicates that compounds with isopropyl or thiabutyl substituents exhibit improved efficacy compared to less lipophilic counterparts .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that formulations containing derivatives of this compound effectively reduced bacterial load in infected wounds, showcasing its potential in topical applications against resistant strains.
  • Case Study on Cancer Treatment : In vitro studies using combination therapies with standard chemotherapeutics showed synergistic effects when paired with this compound derivatives, suggesting a role in enhancing treatment efficacy against resistant cancer cell lines.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-(3-ethynylphenoxy)aniline

InChI

InChI=1S/C14H11NO/c1-2-11-4-3-5-14(10-11)16-13-8-6-12(15)7-9-13/h1,3-10H,15H2

InChI Key

JYIMJRNLLCDVHZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

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